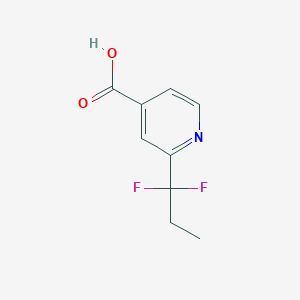
2-(1,1-Difluoropropyl)isonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,1-Difluoropropyl)isonicotinic acid is a derivative of isonicotinic acid, which is a pyridine-based compound with a carboxylic acid group at the 4-position. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the difluoropropyl group introduces unique chemical properties that can be exploited for various scientific and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Difluoropropyl)isonicotinic acid typically involves the introduction of the difluoropropyl group to the isonicotinic acid backbone. One common method is the nucleophilic substitution reaction where isonicotinic acid is reacted with a difluoropropyl halide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1,1-Difluoropropyl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The difluoropropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
2-(1,1-Difluoropropyl)isonicotinic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used to study enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the development of agrochemicals and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1,1-Difluoropropyl)isonicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropropyl group can enhance the binding affinity of the compound to its target, leading to more potent biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
Isonicotinic acid: A parent compound with a carboxylic acid group at the 4-position of the pyridine ring.
Nicotinic acid: Similar to isonicotinic acid but with the carboxylic acid group at the 3-position.
2,6-Dichloroisonicotinic acid: A derivative with chlorine atoms at the 2 and 6 positions.
Uniqueness
2-(1,1-Difluoropropyl)isonicotinic acid is unique due to the presence of the difluoropropyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, binding affinity, and overall efficacy in various applications compared to its analogs.
Properties
Molecular Formula |
C9H9F2NO2 |
|---|---|
Molecular Weight |
201.17 g/mol |
IUPAC Name |
2-(1,1-difluoropropyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H9F2NO2/c1-2-9(10,11)7-5-6(8(13)14)3-4-12-7/h3-5H,2H2,1H3,(H,13,14) |
InChI Key |
WMRFYBUIWVQBAG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NC=CC(=C1)C(=O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















